3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13320208
InChI: InChI=1S/C22H23ClN2O4/c23-17-4-1-15(2-5-17)18-13-16-3-6-20(27)19(21(16)29-22(18)28)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2
SMILES: C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O
Molecular Formula: C22H23ClN2O4
Molecular Weight: 414.9 g/mol

3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one

CAS No.:

Cat. No.: VC13320208

Molecular Formula: C22H23ClN2O4

Molecular Weight: 414.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one -

Specification

Molecular Formula C22H23ClN2O4
Molecular Weight 414.9 g/mol
IUPAC Name 3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one
Standard InChI InChI=1S/C22H23ClN2O4/c23-17-4-1-15(2-5-17)18-13-16-3-6-20(27)19(21(16)29-22(18)28)14-25-9-7-24(8-10-25)11-12-26/h1-6,13,26-27H,7-12,14H2
Standard InChI Key NLWZYHRABMWJTR-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O
Canonical SMILES C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)Cl)O

Introduction

Structural and Molecular Features

Molecular Architecture

The compound features a chromen-2-one backbone (C₉H₆O₂) substituted at positions 3, 7, and 8. Key structural elements include:

  • Position 3: A 4-chlorophenyl group (C₆H₄Cl) providing hydrophobic interactions.

  • Position 7: A hydroxyl group (-OH) enabling hydrogen bonding.

  • Position 8: A piperazine ring linked via a methylene bridge to a hydroxyethyl group (C₅H₁₁N₂O), enhancing solubility and receptor affinity .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₂₃H₂₅ClN₂O₄
Molecular Weight428.9 g/mol
IUPAC Name3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one
SMILESCC1=C(C(=O)OC2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC=C(C=C4)Cl

Note: Discrepancies exist in molecular formulas across sources (e.g., C₂₂H₂₃ClN₂O₄ in), likely due to variations in salt forms or reporting errors.

Crystallographic Insights

While crystallographic data for this specific compound are unavailable, related piperazine-coumarin hybrids crystallize in orthorhombic systems (e.g., P2₁2₁2₁) with unit cell parameters a = 7.7152 Å, b = 10.6132 Å, c = 25.5990 Å . Intramolecular hydrogen bonds and π–π stacking are critical for stability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions:

  • Pechmann Condensation: Resorcinol and ethyl acetoacetate form 7-hydroxy-4-methylcoumarin .

  • Mannich Reaction: Introduction of the piperazine-hydroxyethyl moiety at position 8 using formaldehyde and piperazine derivatives.

  • Chlorophenyl Incorporation: Friedel-Crafts alkylation or Suzuki coupling adds the 4-chlorophenyl group.

Table 2: Key Synthesis Conditions

StepReagents/ConditionsYield
Pechmann CondensationH₂SO₄, 80°C, 4h75–85%
Mannich ReactionPiperazine, formaldehyde, K₂CO₃, CH₃CN, reflux60–70%
Chlorophenyl Addition4-Chlorophenylboronic acid, Pd(PPh₃)₄, DMF50–65%

Reactivity Profile

  • Hydroxyl Group: Participates in esterification and glycosylation.

  • Piperazine Ring: Undergoes alkylation and acylation at the secondary amine.

  • Chromen-2-one Core: Susceptible to electrophilic substitution at positions 5 and 6 .

Physicochemical Properties

Table 3: Physicochemical Data

PropertyValueMethod
Melting Point215–218°C (decomp.)DSC
SolubilityDMSO: 25 mg/mL; Water: <1 mg/mLShake-flask
LogP2.93Computational
pKa7.1 (phenolic -OH)Potentiometric

Stability: Degrades under UV light (t₁/₂ = 48h at 300 nm) and at temperatures >150°C.

Biological Activities and Mechanisms

Antiviral Activity

  • SARS-CoV-2 3CLpro Inhibition: IC₅₀ = 3.2 µM, outperforming rottlerin (IC₅₀ = 5.4 µM) . Binds the protease active site via hydrogen bonds with His41 and π–π interactions with Phe140 .

Carbonic Anhydrase Inhibition

  • hCA IX/XII Selectivity: Inhibits tumor-associated hCA IX (Kᵢ = 12 nM) and hCA XII (Kᵢ = 18 nM) over off-target isoforms (hCA I/II Kᵢ > 1 µM) .

Antimicrobial Effects

  • Gram-Positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus.

  • Candida albicans: MIC = 16 µg/mL.

Therapeutic Applications

Oncology

  • Breast Cancer: Synergizes with fulvestrant, reducing ER+ MCF-7 cell viability by 80% at 10 µM .

  • Prostate Cancer: Inhibits LNCaP cell proliferation (IC₅₀ = 5.7 µM) via CDK4/6-Rb pathway modulation .

Infectious Diseases

  • COVID-19: Reduces viral load by 3-log in Vero E6 cells at 10 µM .

  • Malaria: IC₅₀ = 1.8 µM against Plasmodium falciparum 3D7 strain .

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